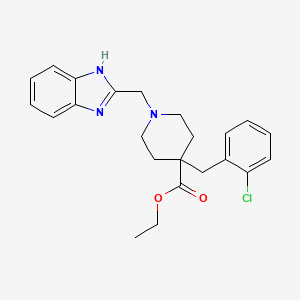
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate, also known as EBCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in cancer growth and progression.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic applications in various diseases. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to have low toxicity in animal studies. However, one limitation of using ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate research, including investigating its potential therapeutic applications in other diseases, optimizing its synthesis method to increase its availability and reduce its cost, and studying its pharmacokinetics and pharmacodynamics in animal models. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate could also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate involves the reaction of 2-chlorobenzyl chloride with benzimidazole in the presence of potassium carbonate to form 1-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzene. This intermediate product is then reacted with piperidine-4-carboxylic acid ethyl ester in the presence of N,N-dimethylformamide to form ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate.
Scientific Research Applications
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-2-29-22(28)23(15-17-7-3-4-8-18(17)24)11-13-27(14-12-23)16-21-25-19-9-5-6-10-20(19)26-21/h3-10H,2,11-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCMFDYMHOGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=NC3=CC=CC=C3N2)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)

![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)

![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)

![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)

![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)